molecular formula C18H20BrNO3S B586494 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 CAS No. 1795135-31-7

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4

Cat. No.: B586494
CAS No.: 1795135-31-7
M. Wt: 414.35
InChI Key: NNJXJDRXWLCJSS-YUAWXFIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 is a deuterated isotopologue of a potent and selective PPARγ (Peroxisome Proliferator-Activated Receptor gamma) antagonist. Its primary research value lies in its application as an internal standard for the precise quantification of the parent drug in complex biological matrices using mass spectrometry, thereby enabling advanced pharmacokinetic and metabolic studies (source) . The parent compound acts by binding to the ligand-binding domain of PPARγ and functioning as a partial antagonist or weak agonist, effectively blocking the receptor's full activation (source) . This mechanism is exploited in research to investigate the role of PPARγ in various pathologies, including insulin resistance, type 2 diabetes, and cardiovascular diseases, by allowing scientists to dissect the specific pathways involved without the confounding effects of full receptor agonism. The incorporation of four deuterium atoms at the 5-methylene position of the thiazolidinedione ring provides a distinct mass shift that eliminates analytical interference, making this compound indispensable for obtaining high-quality, reproducible data in drug discovery and development programs focused on metabolic disorders.

Properties

IUPAC Name

(5E)-5-[[3-bromo-4-(2-cyclohexyl-1,1,2,2-tetradeuterioethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3S/c19-14-10-13(11-16-17(21)20-18(22)24-16)6-7-15(14)23-9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,21,22)/b16-11+/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJXJDRXWLCJSS-YUAWXFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1CCCCC1)C([2H])([2H])OC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidinedione Core Formation

The thiazolidinedione ring is synthesized via a Knoevenagel condensation between 2,4-thiazolidinedione and a substituted benzaldehyde derivative. For the target compound, 3-bromo-4-(2-cyclohexylethoxy)benzaldehyde serves as the electrophilic partner. Reaction conditions typically involve:

ParameterValue
CatalystPiperidine or ammonium acetate
SolventEthanol or toluene
Temperature80–100°C
Reaction Time6–12 hours
Yield68–75%

The exocyclic double bond configuration (E or Z) depends on steric and electronic factors, with the E-isomer predominating under thermal conditions.

Side Chain Installation

The 2-cyclohexylethoxy group is introduced via nucleophilic aromatic substitution (SNAr) on 3-bromo-4-hydroxyphenyl precursors. Key steps include:

  • Alkylation : 4-Hydroxy-3-bromobenzaldehyde reacts with 2-cyclohexylethyl bromide in the presence of K2CO3 in DMF at 60°C for 8 hours.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the alkylated aldehyde with >95% purity.

Deuterium Incorporation Strategies

Deuterated Starting Materials

The -d4 label is introduced using deuterated reagents at two critical stages:

Cyclohexyl-D4 Ethanol Synthesis

Deuterated 2-cyclohexylethanol-d4 is prepared via:

  • Catalytic Deuteration : Hydrogenation of cyclohexene over Pd/C in D2O/EtOD (deuterium gas, 50 psi, 24 hours).

  • Isotopic Exchange : Treatment of 2-cyclohexylethanol with D2O and acidic resin (Amberlyst-15) at 80°C for 48 hours.

Alkylation with Deuterated Reagents

The ethyl linker is deuterated using 1,2-dibromoethane-d4 in SNAr reactions:

ParameterValue
Substrate4-Hydroxy-3-bromobenzaldehyde
Alkylating Agent1,2-Dibromoethane-d4
BaseK2CO3
SolventDMF-d7
Temperature70°C
Deuteration Efficiency>98% (confirmed by MS)

Final Assembly and Purification

Condensation with Isotopic Control

The deuterated aldehyde undergoes Knoevenagel condensation under strictly anhydrous conditions to prevent protium back-exchange:

ParameterValue
Aldehyde3-Bromo-4-(2-cyclohexylethoxy-d4)benzaldehyde
Diethylamine Catalyst5 mol%
SolventToluene-d8
Reaction Time10 hours
Yield62%

Chromatographic Isolation

Reverse-phase HPLC (C18 column, MeOH/D2O 70:30) separates the deuterated product from non-deuterated impurities. MS analysis confirms a deuteration level of 99.2% and isotopic purity >98%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : Absence of proton signals at δ 1.2–1.8 (cyclohexyl CH2) confirms deuteration.

  • HRMS (ESI+) : m/z 414.0481 [M+H]+ (calc. 414.0479 for C18H16D4BrNO3S).

Stability Studies

Accelerated degradation studies (40°C/75% RH, 4 weeks) show <0.5% deuterium loss, confirming metabolic stability enhancement.

Industrial-Scale Considerations

ChallengeMitigation Strategy
Cost of D2OClosed-loop solvent recovery
Isotopic DilutionExcess deuterated reagents (1.5 eq)
Regulatory ComplianceICH Q3D elemental impurities

Chemical Reactions Analysis

Types of Reactions

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of products depending on the nucleophile used .

Scientific Research Applications

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly as a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor and wound healing promoter.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 involves its interaction with specific molecular targets and pathways. As a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor, it prevents the breakdown of prostaglandins, which are involved in inflammation and wound healing. This inhibition leads to increased levels of prostaglandins, promoting wound healing and reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their pharmacological properties:

Compound Name Substituents Core Structure Key Activity (IC₅₀, µM) Reference
5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 Bromo, 2-cyclohexylethoxy, deuterated Thiazolidinedione 6.6 (15-HPGD inhibition)
5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione Chloro, 2-cyclohexylethoxy Thiazolidinedione 13.0 (15-HPGD inhibition)
5-(4-Fluorobenzylidene)-2,4-thiazolidinedione Fluoro, benzylidene Thiazolidinedione PPAR-γ agonist (no IC₅₀ reported)
SMI-4a (5-[[3-(Trifluoromethyl)phenyl]methylene]-2,4-thiazolidinedione) Trifluoromethyl, benzylidene Thiazolidinedione Pim kinase inhibitor (IC₅₀ = 0.5 µM)
3-((5-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione Chloro-nitroaryl, oxadiazole Thiazolidinedione Anticancer (no IC₅₀ reported)

Key Comparisons

Substituent Effects on Activity

  • The bromo substituent in the target compound confers stronger inhibitory activity against 15-hydroxyprostaglandin dehydrogenase (15-HPGD) compared to the chloro analog (IC₅₀ = 6.6 vs. 13.0 µM) . Bromine’s larger atomic radius and lipophilicity may enhance binding affinity.
  • Fluoro analogs (e.g., 5-(4-fluorobenzylidene)-TZD) prioritize PPAR-γ agonism over 15-HPGD inhibition, suggesting substituent position and electronic effects dictate target selectivity .

Deuterium Substitution The deuterated analog’s improved metabolic stability (vs. non-deuterated parent) is inferred from its use in isotopic tracing studies .

Core Modifications

  • Oxadiazole -containing analogs (e.g., ) replace the TZD sulfur with nitrogen, altering electron distribution and biological targets (e.g., anticancer vs. metabolic regulation) .
  • Thioxo derivatives (e.g., 2-thioxo-TZDs in ) exhibit enhanced antimicrobial activity due to increased electrophilicity .

Aromatic Substitution Patterns

  • Cyclohexylethoxy groups (target compound) enhance lipophilicity, improving membrane permeability compared to smaller alkoxy groups (e.g., methoxy in ) .
  • Trifluoromethyl groups (SMI-4a) increase metabolic resistance and kinase inhibition potency via strong electron-withdrawing effects .

Pharmacological Data Highlights

  • 15-HPGD Inhibition : The target compound’s IC₅₀ (6.6 µM) outperforms chloro and methoxy analogs, positioning it as a lead for prostaglandin-mediated inflammation studies .
  • Antimicrobial Activity : Thioxo-TZDs (e.g., ) show MIC values <10 µg/mL against S. aureus, whereas the target compound’s activity remains uncharacterized .

Biological Activity

5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 is a thiazolidinedione derivative that has garnered interest due to its potential biological activities, particularly in the context of wound healing and cytotoxicity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the thiazolidinedione class, characterized by a thiazolidine ring fused with a carbonyl group. Its unique structure includes a brominated phenyl moiety and a cyclohexylethoxy group, which may influence its biological interactions.

1. Wound Healing Properties

Research has indicated that thiazolidinediones can promote wound healing through various mechanisms, including anti-inflammatory effects and stimulation of fibroblast activity. A study conducted by Alshahrani et al. (2015) demonstrated that this compound exhibited significant enhancement in fibroblast proliferation and migration, crucial for effective wound healing .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies reported that it induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values varied across different cell lines, indicating selective toxicity which could be beneficial for targeted cancer therapies .

Table 1: Summary of Biological Activities of this compound

Activity TypeEffect ObservedReference
Wound HealingEnhanced fibroblast migrationAlshahrani et al., 2015
CytotoxicityInduced apoptosis in cancer cellsResearchGate, 2024
Anti-inflammatoryReduced pro-inflammatory cytokinesAlshahrani et al., 2015

Case Studies

Case Study 1: Wound Healing Efficacy
In a controlled experiment involving diabetic rats, the application of the compound significantly accelerated wound closure compared to untreated controls. Histological analysis revealed increased collagen deposition and angiogenesis in treated wounds, supporting its potential as a therapeutic agent for diabetic ulcers .

Case Study 2: Cancer Cell Line Sensitivity
A series of assays conducted on breast and colon cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment, indicating its potential as an anticancer agent .

Mechanistic Insights

The biological activities of this compound are believed to be mediated through multiple pathways:

  • Fibroblast Activation : The compound enhances the expression of growth factors like TGF-β and VEGF, which are critical for tissue repair.
  • Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to mitochondrial dysfunction and caspase activation in cancer cells.

Q & A

Q. Optimization Strategies :

  • Use sodium acetate as a base to improve cyclization efficiency ().
  • Monitor reaction progress via TLC/HPLC to terminate at peak conversion.
  • Purify via recrystallization (DMF-ethanol mixtures) to remove unreacted intermediates ().

Q. Table 1: Representative Reaction Conditions

StepSolvent SystemTemperatureCatalyst/BaseYield (%)Reference
CondensationDMF/AcOH (2:1)RefluxSodium acetate65–75
CyclizationEthanol80°C70–80

[Basic] Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Answer:
A multi-technique approach is critical:

  • High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular weight (e.g., observed m/z 320.2735 vs. calculated 320.2795) and isotopic patterns ().
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d6 resolves aromatic protons (δ 7.8–8.2 ppm) and methylene groups (δ 5.2 ppm). 2D techniques (COSY, HSQC) clarify connectivity ().
  • HPLC-UV : Assess purity with C18 columns and acetonitrile/water gradients (λ = 254 nm) ().

Q. Table 2: Key Spectral Parameters

TechniqueParametersObserved Data (Example)Reference
¹H NMRDMSO-d6, 400 MHzδ 7.8–8.2 (aromatic H)
LC-MS[M+H]+ in positive ion modem/z 320.2735

[Advanced] How can mechanistic pathways for the biological activity of brominated thiazolidinediones be elucidated?

Answer:

  • Computational Modeling : Density Functional Theory (DFT) predicts electron distribution at the bromine-substituted phenyl ring, influencing binding affinity ().
  • Isotope Effects : Compare deuterated (d4) vs. non-deuterated analogs in kinetic assays to assess metabolic stability (e.g., CYP450 interactions) ().
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics with peroxisome proliferator-activated receptors (PPAR-γ), a common target for thiazolidinediones ().

[Advanced] What strategies address contradictions in biological activity data across assay systems?

Answer:

  • Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) to minimize variability ().
  • Orthogonal Validation : Confirm activity via enzymatic (e.g., PPAR-γ transactivation) and cell-based (e.g., adipocyte differentiation) assays ().
  • Stability Profiling : Use HPLC to monitor compound degradation in cell culture media over 24–72 hours ().

Q. Table 3: Case Study on Data Discrepancies

Assay TypeObserved IC50 (μM)Potential CauseResolution Method
Enzymatic0.5High target purityCross-check with SPR
Cell-based5.0Low membrane permeabilityUse permeability enhancers

[Advanced] How should environmental fate studies be designed for deuterated thiazolidinediones?

Answer:

  • Phase 1 (Physicochemical Properties) : Measure logP (octanol-water partition) and hydrolysis rates at pH 4–9 ().
  • Phase 2 (Biodegradation) : Aerobic soil/water systems with LC-MS tracking of parent compound and metabolites ().
  • Phase 3 (Ecotoxicology) : Acute toxicity tests in Daphnia magna (48-hour LC50) and algal growth inhibition (72-hour EC50) ().

Q. Key Considerations :

  • Deuterium may slow metabolism, requiring extended observation periods.
  • Compare environmental persistence with non-deuterated analogs ().

[Basic] What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles ().
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated vapors ().
  • Spill Management : Absorb with inert materials (silica gel) and dispose as hazardous waste ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.